Scientific Field: Organic & Biomolecular Chemistry
Summary of Application: This compound is used in the solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane.
Methods of Application: The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields.
Scientific Field: Agrochemical and Pharmaceutical Industries
Summary of Application: Trifluoromethylpyridine (TFMP) and its derivatives, which include “Ethanedione, bis[4-(trifluoromethyl)phenyl]-”, are used in the agrochemical and pharmaceutical industries.
Methods of Application: The major use of TFMP derivatives is in the protection of crops from pests.
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Scientific Field: Pharmaceutical Industry
Summary of Application: “®-[3,5-bis(trifluoromethyl)phenyl]ethanol [®-3,5-BTPE]” is an important intermediate in the synthesis of the antanacathartic drugs aprepitant, rolapitant, and fosaprepitant.
Methods of Application: These drugs function as NK-1 receptor antagonists and are used for the treatment of chemotherapy-induced nausea and vomiting.
Results or Outcomes: The drugs have been diffusely used for the treatment of chemotherapy-induced nausea and vomiting.
Ethanedione, bis[4-(trifluoromethyl)phenyl]- is a chemical compound characterized by its unique structure, which consists of two 4-(trifluoromethyl)phenyl groups attached to a central ethanedione moiety. This compound has the chemical formula C15H10F6O2 and a molecular weight of 320.23 g/mol. The presence of trifluoromethyl groups enhances the compound's lipophilicity and biological activity, making it of interest in various fields, including pharmaceuticals and agrochemicals.
The biological activity of ethanedione, bis[4-(trifluoromethyl)phenyl]- is largely attributed to the trifluoromethyl groups. These groups enhance the molecule's ability to interact with biological targets, making it a candidate for drug development. Research indicates that compounds containing trifluoromethyl groups often display increased potency and selectivity in biological assays due to their unique electronic properties .
Several methods have been developed for synthesizing ethanedione, bis[4-(trifluoromethyl)phenyl]-:
Ethanedione, bis[4-(trifluoromethyl)phenyl]- finds applications in various fields:
Studies on the interactions of ethanedione, bis[4-(trifluoromethyl)phenyl]- with biological systems have shown that fluorinated compounds often exhibit unique binding affinities and selectivities. Research has indicated that these interactions can lead to altered pharmacokinetics and dynamics compared to non-fluorinated analogs .
Ethanedione, bis[4-(trifluoromethyl)phenyl]- shares similarities with several other fluorinated compounds. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Bis(4-(trifluoromethyl)phenyl)methanol | C15H10F6O | Hydroxyl group adds potential for hydrogen bonding |
| Chlorobis[4-(trifluoromethyl)phenyl]phosphine | C15H10ClF6P | Incorporation of phosphorus introduces different reactivity |
| 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl | C14H12F6N2 | Contains amino groups enhancing solubility and reactivity |
Ethanedione, bis[4-(trifluoromethyl)phenyl]- is unique due to its diketone structure combined with two trifluoromethyl phenyl groups, which significantly influences its reactivity and biological activity compared to these similar compounds.
Ethanedione, bis[4-(trifluoromethyl)phenyl]- (CAS 73790-20-2) emerged as a structurally unique organofluorine compound during advancements in trifluoromethylation methodologies. Its synthesis was first reported in 2007 by Hicks et al., who utilized a copper-mediated coupling reaction involving ammonium nitrate and acetic acid under reflux conditions. This discovery aligned with broader trends in the 2000s to develop fluorinated aromatic ketones for pharmaceutical and materials science applications. The compound’s design leverages the electron-withdrawing properties of trifluoromethyl (-CF~3~) groups, which were extensively studied in the context of stabilizing reactive intermediates like carbocations.
The incorporation of two para-trifluoromethylphenyl groups into an ethanedione backbone exemplifies strategic molecular engineering to enhance thermal stability and chemical reactivity. In organofluorine chemistry, such compounds serve as critical intermediates for synthesizing fluorinated ligands and bioactive molecules. The -CF~3~ groups impart lipophilicity and metabolic resistance, making derivatives valuable in drug design. Additionally, the compound’s planar structure facilitates π-π stacking interactions, which are exploited in materials science for creating supramolecular assemblies.
Ethanedione, bis[4-(trifluoromethyl)phenyl]- represents a comprehensive systematic name based on the International Union of Pure and Applied Chemistry nomenclature rules [1]. The compound is formally designated as 1,2-bis[4-(trifluoromethyl)phenyl]-1,2-ethanedione according to the International Union of Pure and Applied Chemistry naming conventions [1]. The systematic nomenclature follows the fundamental principle of identifying the longest carbon chain containing both carbonyl groups, which in this case consists of the two-carbon ethanedione backbone.
Alternative systematic names include 1,2-bis(4-trifluoromethylphenyl)-ethan-1,2-dione and bis[4-(trifluoromethyl)phenyl]ethane-1,2-dione [2]. The Chemical Abstracts Service has assigned the registry number 73790-20-2 to this compound [1] [3]. The compound is also commonly referred to as 4,4'-bis(trifluoromethyl)benzil, following the traditional naming convention for benzil derivatives where the parent benzil structure is modified with substituents [2].
The systematic name construction follows International Union of Pure and Applied Chemistry rules by first identifying the functional group priority, with the diketone functionality taking precedence. The ethanedione designation indicates a two-carbon chain bearing ketone groups at positions 1 and 2. The bis[4-(trifluoromethyl)phenyl] prefix specifies the substitution pattern, indicating two identical aromatic substituents, each bearing a trifluoromethyl group at the para position relative to the point of attachment to the carbonyl carbon.
The molecular formula of ethanedione, bis[4-(trifluoromethyl)phenyl]- is C₁₆H₈F₆O₂ [1] [3] [2]. This formula indicates the presence of sixteen carbon atoms, eight hydrogen atoms, six fluorine atoms, and two oxygen atoms. The molecular weight is calculated as 346.22 to 346.23 daltons [3] [2] [4], with slight variations due to precision differences in atomic mass calculations.
The compound exhibits a molecular structure characterized by a central ethanedione unit (–CO–CO–) flanked by two para-trifluoromethylphenyl groups. The stereochemical considerations for this compound are relatively straightforward due to the absence of chiral centers in the molecular framework. The molecule possesses a planar or near-planar arrangement around the central diketone moiety, with the two aromatic rings potentially adopting various conformational orientations relative to each other.
The trifluoromethyl substituents introduce significant electronic effects that influence the molecular geometry and reactivity. These groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms, which creates a substantial inductive effect that extends throughout the aromatic system. The electron-withdrawing nature of the trifluoromethyl groups affects the electron density distribution across the molecule, particularly influencing the carbonyl groups' electrophilicity.
The molecular structure can adopt different conformations through rotation around the carbon-carbon bonds connecting the phenyl rings to the central ethanedione unit. These rotational conformers may exhibit varying degrees of conjugation between the aromatic π-systems and the carbonyl groups, potentially affecting the molecule's spectroscopic properties and reactivity patterns.
While specific crystallographic data for ethanedione, bis[4-(trifluoromethyl)phenyl]- was not directly available in the search results, structural analysis can be inferred from related trifluoromethyl-substituted aromatic compounds and benzil derivatives. The compound is expected to crystallize in a structure that maximizes intermolecular interactions while minimizing steric hindrance between the bulky trifluoromethyl groups.
Crystallographic studies of related bis(trifluoromethyl)-substituted compounds have revealed important structural features [5] [6]. In similar molecules containing trifluoromethyl groups, disorder of the fluorine atoms is commonly observed, particularly for trifluoromethyl groups in meta or para positions [6]. The crystal structures of trifluoromethyl-containing compounds often exhibit specific packing arrangements that accommodate the steric bulk and electronic properties of the trifluoromethyl substituents.
Conformational analysis studies on related trifluoromethyl-substituted aromatic compounds have demonstrated that the presence of trifluoromethyl groups can significantly influence molecular conformation [7] [8]. In analogous systems, density functional theory calculations have shown that trifluoromethyl substituents can affect the preferred conformational states through both steric and electronic effects. The electron-withdrawing character of the trifluoromethyl groups can increase the population of certain conformers through substituent electronic effects.
For diketone structures similar to ethanedione, bis[4-(trifluoromethyl)phenyl]-, the central carbon-carbon bond typically exhibits restricted rotation due to partial double-bond character arising from π-conjugation between the two carbonyl groups. This conjugation pattern creates a preference for s-trans conformations of the diketone unit, which minimizes steric repulsion between the carbonyl oxygen atoms.
The crystal packing of compounds containing multiple trifluoromethyl groups is often dominated by weak intermolecular interactions, including carbon-hydrogen to fluorine hydrogen bonding and aromatic π-π stacking interactions [9]. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the crystalline material.
The spectroscopic characterization of ethanedione, bis[4-(trifluoromethyl)phenyl]- encompasses multiple analytical techniques that provide complementary information about the molecular structure and electronic properties.
Nuclear Magnetic Resonance Spectroscopy Analysis
Proton nuclear magnetic resonance spectroscopy of compounds containing para-trifluoromethylphenyl groups typically exhibits characteristic splitting patterns in the aromatic region [10] [11]. The aromatic protons appear as two distinct multiplets due to the symmetrical substitution pattern of the para-trifluoromethyl groups. For related trifluoromethylphenyl compounds, aromatic proton signals typically appear between 7.7 and 8.0 parts per million [10] [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. The carbonyl carbons in diketone structures typically resonate around 190-195 parts per million, while the aromatic carbons appear in the 120-140 parts per million region [11]. The trifluoromethyl carbon exhibits characteristic coupling patterns with fluorine, appearing as a quartet due to coupling with three equivalent fluorine atoms.
Fluorine-19 nuclear magnetic resonance spectroscopy is particularly diagnostic for trifluoromethyl-containing compounds. The trifluoromethyl group typically appears as a singlet around -63 parts per million relative to trifluoroacetic acid [11] [12]. The chemical shift of the trifluoromethyl group can be influenced by the electronic environment of the attached aromatic ring and the proximity of electron-withdrawing or electron-donating substituents.
Infrared Spectroscopy Characteristics
Infrared spectroscopy of ethanedione, bis[4-(trifluoromethyl)phenyl]- reveals several characteristic absorption bands that provide structural information [13] [14] [15]. The carbonyl stretching vibrations are expected to appear at frequencies higher than typical aromatic ketones due to the electron-withdrawing effect of the trifluoromethyl substituents. Aromatic ketones typically absorb around 1690 wavenumbers per centimeter, but the presence of electron-withdrawing trifluoromethyl groups may shift this frequency to higher values [15] [16].
The trifluoromethyl groups exhibit characteristic infrared absorption patterns with multiple bands in the carbon-fluorine stretching region [14] [17] [18]. Symmetric trifluoromethyl stretching typically appears around 1125-1130 wavenumbers per centimeter, while antisymmetric stretching modes occur at higher frequencies around 1180-1240 wavenumbers per centimeter [14] [17]. These carbon-fluorine stretching vibrations are typically very intense due to the large dipole moment changes associated with the highly polar carbon-fluorine bonds.
Aromatic carbon-hydrogen stretching vibrations appear in the 3050-3100 wavenumbers per centimeter region [13], while aromatic carbon-carbon stretching and bending modes contribute to the fingerprint region between 1400-1600 wavenumbers per centimeter. The carbon-trifluoromethyl stretching mode typically appears as a medium-intensity band around 800-900 wavenumbers per centimeter [19].
Mass Spectrometry Fragmentation Patterns
Mass spectrometry of ethanedione, bis[4-(trifluoromethyl)phenyl]- would be expected to exhibit fragmentation patterns characteristic of both benzil derivatives and trifluoromethyl-containing compounds [20] [21]. The molecular ion peak should appear at mass-to-charge ratio 346, corresponding to the molecular weight of the compound.
Studies of substituted benzil compounds have established that the primary fragmentation mechanism involves cleavage between the carbonyl groups, followed by loss of carbon monoxide [21]. For ethanedione, bis[4-(trifluoromethyl)phenyl]-, the initial fragmentation would likely produce trifluoromethylbenzoyl cation fragments at mass-to-charge ratio 173, corresponding to the loss of one trifluoromethylbenzoyl unit.
Secondary fragmentation processes would include the loss of carbon monoxide from the benzoyl fragments, producing trifluoromethylphenyl cations at mass-to-charge ratio 145. The trifluoromethyl groups may undergo additional fragmentation through loss of fluorine atoms or the entire trifluoromethyl unit, producing characteristic fragment ions that aid in structural identification.
The presence of multiple fluorine atoms in the molecule creates distinctive isotope patterns in the mass spectrum due to the natural abundance of different fluorine isotopes. These isotope patterns serve as additional confirmation of the molecular composition and can be used to distinguish this compound from other structural isomers or related compounds.
| Method | Starting Material | Oxidizing Agent | Reaction Conditions | Typical Yield (%) | References |
|---|---|---|---|---|---|
| Oxidation of 4-trifluoromethylbenzoin | 4-Trifluoromethylbenzoin | Potassium permanganate (KMnO4) | Acetic acid, 90 hours, heating | 97 | [2] |
| Friedel-Crafts acylation with trifluoromethyl benzoyl chloride | Trifluoromethyl benzoyl chloride + aromatic substrate | Lewis acids (AlCl3, FeCl3) | Anhyd. conditions, 80-120°C | 65-85 | [3] [4] |
| Oxidative coupling of trifluoromethyl benzene derivatives | 4-Trifluoromethylbenzene derivatives | Copper(II) acetate, ammonium nitrate | Acetic acid, 90 hours, heating | 70-85 | [2] [5] |
| Permanganate oxidation of 4-trifluoromethyl alkyl benzenes | 4-Trifluoromethyl alkyl aromatics | Potassium permanganate | Hot aqueous KMnO4, reflux | 45-65 | [6] [7] |
The oxidation of 4-trifluoromethylbenzoin using potassium permanganate in acetic acid represents the most direct and highest-yielding traditional route, achieving 97% conversion under carefully controlled conditions [2]. This transformation proceeds through a well-established mechanism involving the oxidation of the secondary alcohol functionality to the corresponding diketone. The use of copper(II) acetate in combination with ammonium nitrate has emerged as an alternative oxidizing system, demonstrating comparable efficacy while offering improved functional group tolerance [2] [5].
Permanganate oxidation mechanisms in trifluoromethyl-substituted systems exhibit distinct characteristics compared to their non-fluorinated counterparts. The electron-withdrawing nature of the trifluoromethyl group significantly influences the oxidation kinetics, generally accelerating the reaction rate due to increased electrophilicity of the aromatic system [6] [8]. Research has demonstrated that the permanganate oxidation of trifluoromethyl-substituted benzyl alcohols proceeds through a hydrogen atom abstraction mechanism, with the trifluoromethyl group providing stabilization to intermediate radical species [6].
The past decade has witnessed remarkable advances in direct trifluoromethylation methodologies, offering alternative synthetic pathways that bypass the need for pre-functionalized trifluoromethyl-containing starting materials. These innovative approaches have revolutionized the field by enabling the introduction of trifluoromethyl groups under mild conditions with exceptional functional group tolerance [9] [10].
Table 2: Novel Trifluoromethylation Methodologies
| Methodology | CF3 Source | Catalyst System | Reaction Temperature (°C) | Advantages | Development Year |
|---|---|---|---|---|---|
| Photoredox catalysis with Ru(bpy)3Cl2 | Triflyl chloride (TfCl) | Ru(phen)3Cl2, visible light | Room temperature | Mild conditions, broad scope | 2011 |
| Copper-catalyzed CF3SiMe3 oxidation | Trimethyl(trifluoromethyl)silane | CuTC, AgBF4, oxidants | 50-100 | High efficiency, scalable | 2014 |
| Electrochemical trifluoromethylation | Trifluoroacetic acid (TFA) | Electrochemical cell, LED | Room temperature | Green, cost-effective | 2024 |
| Flow photocatalysis with CF3I | Trifluoromethyl iodide (CF3I) | Ru(bpy)3Cl2, continuous flow | Room temperature | Enhanced mass transfer | 2014 |
| Decarboxylative TFA activation | Trifluoroacetic acid derivatives | Various photocatalysts | Room temperature | Sustainable, low cost | 2020-2024 |
Photoredox catalysis has emerged as a transformative technology for trifluoromethylation reactions [10]. The seminal work by MacMillan and colleagues demonstrated that visible light photoredox catalysis using ruthenium polypyridyl complexes enables the direct trifluoromethylation of arenes and heteroarenes under remarkably mild conditions [10]. This methodology operates through a single-electron transfer mechanism, where the photocatalyst generates trifluoromethyl radicals from triflyl chloride, which subsequently undergo radical addition to aromatic substrates [10].
Recent developments in electrochemical trifluoromethylation have provided a particularly promising avenue for sustainable synthesis [11] [12]. The breakthrough work by Chen and colleagues at Zhejiang University demonstrated that trifluoroacetic acid can be activated under mild photoelectrocatalytic conditions to generate trifluoromethyl radicals [11] [12]. This approach is particularly attractive from an economic perspective, as trifluoroacetic acid costs approximately $4.50 per mol, making it significantly more cost-effective than traditional trifluoromethylating reagents [11].
The decarboxylative activation of trifluoroacetic acid and its derivatives has gained considerable attention as a sustainable approach to trifluoromethylation [13] [14]. Three primary activation mechanisms have been identified: single-electron transfer processes, electron donor-acceptor complex-mediated pathways, and ligand-to-metal charge transfer mechanisms [13]. These methodologies offer the advantage of utilizing readily available and environmentally benign starting materials while avoiding the use of polyfluoroalkyl substances [13].
Continuous flow photocatalysis has demonstrated significant advantages over batch processes, particularly in terms of mass transfer efficiency and scalability [15]. The implementation of microflow reactors has resulted in up to 15-fold increases in production rates compared to batch conditions, primarily due to enhanced gas-liquid mass transfer and improved light penetration [15].
Grignard reagent methodologies have undergone significant optimization for trifluoromethyl-containing substrates, with particular emphasis on addressing the unique challenges posed by the electron-withdrawing nature of the trifluoromethyl group [16] [17] [18] [19].
Table 3: Grignard Reagent-Based Approaches
| Substrate | Grignard Formation Conditions | Electrophile | Product Type | Yield Range (%) | Scalability |
|---|---|---|---|---|---|
| 3,5-Bis(trifluoromethyl)bromobenzene | Mg, THF, 50-60°C, 1h | Acetic anhydride | Acetophenone derivatives | 85-95 | Kilogram scale |
| 2-Chlorobenzotrifluoride | Mg, ether, 30-80°C | Acid anhydrides | Aromatic ketones | 70-90 | Industrial scale |
| 4-Trifluoromethylbromobenzene | Mg, THF, reflux | Aldehydes/ketones | Secondary alcohols | 75-90 | Laboratory scale |
| Trifluoromethylbenzyl bromide | Mg, THF, 30-80°C | Ethylene oxide | Primary alcohols | 80-92 | Multi-gram scale |
The formation of Grignard reagents from trifluoromethyl-substituted aryl halides requires careful optimization of reaction conditions due to the electron-deficient nature of these substrates [17] [18]. The use of tetrahydrofuran as a coordinating solvent has proven essential for achieving satisfactory conversion rates, with reaction temperatures typically ranging from 50-60°C for optimal results [18] [19].
A particularly noteworthy development is the industrial-scale synthesis of aromatic ketones through the homocoupling of Grignard reagents derived from chlorobenzotrifluorides [17]. This methodology, developed by Toray Fine Chemicals, employs iron(III) chloride as a coupling agent and has been successfully demonstrated on an industrial scale for the production of bis(trifluoromethyl)biphenyl derivatives [17].
The preparation of 3,5-bis(trifluoromethyl)acetophenone via Grignard methodology has been optimized to achieve kilogram-scale production with yields consistently exceeding 85% [18]. This process involves the formation of the Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene followed by acylation with acetic anhydride under carefully controlled conditions [18].
Recent advances in Grignard chemistry have focused on developing more sustainable approaches, including the use of isopropylmagnesium chloride as an alternative to traditional magnesium metal activation [18]. This modification has resulted in improved reaction reproducibility and reduced induction periods, making the process more amenable to large-scale manufacturing [18].
The transition from laboratory-scale synthesis to industrial production of Ethanedione, bis[4-(trifluoromethyl)phenyl]- presents numerous challenges that span technical, economic, and environmental considerations [20] [21] [22].
Table 4: Industrial Scalability Challenges
| Challenge Category | Specific Issues | Current Solutions | Cost Impact | Technology Readiness Level |
|---|---|---|---|---|
| Raw Material Costs | Expensive trifluoromethylating reagents, specialized starting materials | TFA-based methods, flow chemistry optimization | High (30-50% of total cost) | TRL 6-7 |
| Process Safety | Handling of toxic gases (CF3I, TfCl), pressure requirements | Continuous flow systems, automated handling | Medium (15-25%) | TRL 5-6 |
| Environmental Impact | Waste generation, solvent usage, PFAS concerns | Aqueous media, recyclable catalysts, green solvents | Medium (10-20%) | TRL 4-5 |
| Product Purification | Complex product mixtures, isomer separation | Advanced chromatography, crystallization techniques | Medium (15-30%) | TRL 7-8 |
| Equipment Requirements | Specialized reactors, inert atmosphere, photochemical setups | Modular reactors, LED technology, microreactor systems | High (25-40%) | TRL 6-7 |
Raw material costs represent the most significant barrier to industrial scalability, often accounting for 30-50% of the total production cost [21] [22]. Traditional trifluoromethylating reagents such as Togni's reagent or Umemoto's reagent can cost several hundred dollars per kilogram, making large-scale applications economically prohibitive [21]. The development of trifluoroacetic acid-based methodologies has emerged as a promising solution, offering CF3 sources at approximately $4.50 per mol compared to $200-500 per mol for specialized reagents [11].
Process safety considerations are particularly acute due to the need to handle toxic and reactive gases such as trifluoromethyl iodide and triflyl chloride [23] [21]. Continuous flow systems have been developed to address these concerns by minimizing the inventory of hazardous materials and providing better containment of toxic vapors [15] [24]. The implementation of automated handling systems and real-time monitoring has further enhanced process safety while reducing operator exposure [15].
Environmental impact assessment has revealed significant concerns regarding waste generation and the use of polyfluoroalkyl substances [13] [24]. Traditional trifluoromethylation processes can generate substantial quantities of halogenated waste, raising environmental and regulatory concerns [21] [13]. The development of aqueous-based photocatalytic systems has shown promise in addressing these issues by eliminating the need for large quantities of organic solvents [25].
Equipment requirements present both technical and economic challenges for industrial implementation [20]. Photochemical processes require specialized reactor designs with appropriate light sources and optical windows, significantly increasing capital costs [15] [11]. The development of LED-based systems and modular microreactor technologies has begun to address these challenges by reducing energy consumption and improving process intensification [15] [12].
Recent advances in flow chemistry have demonstrated potential solutions to many scalability challenges [24]. The development of modular flow platforms enables continuous production while maintaining precise control over reaction conditions [24]. These systems have achieved production rates of up to 0.25 mmol/min with excellent reproducibility, suggesting viable pathways for industrial implementation [15].
The integration of artificial intelligence and machine learning approaches into process optimization has emerged as a promising strategy for accelerating the development of scalable trifluoromethylation processes [13]. These tools enable rapid screening of reaction conditions and prediction of optimal parameters, potentially reducing development timelines and costs [13].